![molecular formula C14H21NO3 B11729882 methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B11729882.png)
methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is an organic compound with the chemical formula C15H21NO5. It is a derivative of D-tyrosine, where the amino acid is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of polypeptides containing D-tyrosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:
Esterification: D-tyrosine is reacted with methanol and sulfuric acid to produce D-tyrosine methyl ester.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amine derivatives
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate: Similar structure but different stereochemistry.
Methyl (2R)-2-amino-3-[4-(tert-butyldimethylsilyl)oxy]phenyl]propanoate: Similar structure but with a different protecting group.
Uniqueness
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions .
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |
Clave InChI |
AORVWDJGVFCGOW-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC)N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)
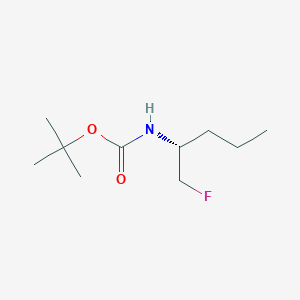
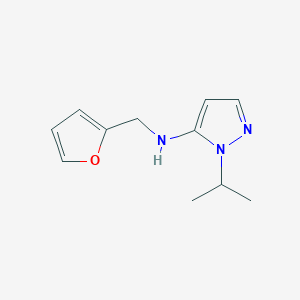
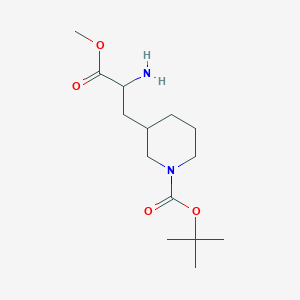
![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
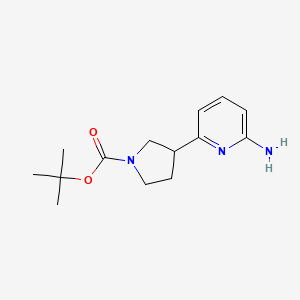
![2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
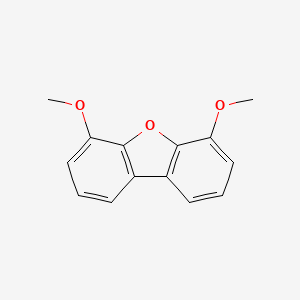
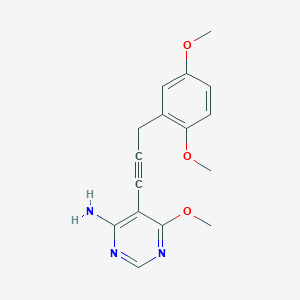
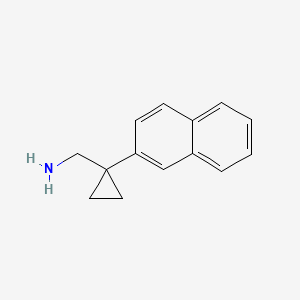
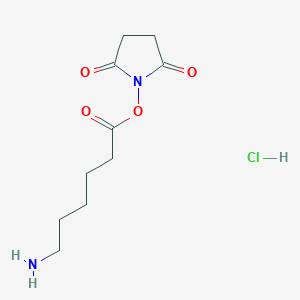
![N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B11729865.png)
